molecular formula C12H15FO3 B13095933 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid

Cat. No.: B13095933
M. Wt: 226.24 g/mol
InChI Key: AJSBCAPZEUHWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-methoxyphenyl)pentanoic acid (CAS 1378238-85-7) is a high-purity fine chemical intermediate designed for advanced research and development applications. This compound features a molecular formula of C12H15FO3 and a molecular weight of 226.24 g/mol . It is supplied with a typical purity of ≥95%, ensuring consistency for critical research . The structure of this compound, which consists of a pentanoic acid chain linked to a 2-fluoro-3-methoxyphenyl group, makes it a valuable building block in medicinal chemistry. Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents . The specific substitution pattern on the phenyl ring is often exploited to modulate the electronic properties and binding affinity of target molecules. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15)

InChI Key

AJSBCAPZEUHWHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid

Derivatization Strategies and Functional Group Interconversions of the Chemical Compound

Strategic Alterations of Aromatic Ring Substituents (Fluoro and Methoxy (B1213986) Groups)

The reactivity of the aromatic ring in 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid is primarily governed by the electronic effects of the fluoro and methoxy substituents. The methoxy group is a moderate activating group and directs electrophilic aromatic substitution to the ortho and para positions, while the fluorine atom is a weakly deactivating group but also an ortho, para-director. msu.eduyoutube.com The pentanoic acid side chain has a deactivating effect on the ring.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur effectively, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, which is not the case for the title compound. However, under forcing conditions or with very strong nucleophiles, displacement of the fluoride (B91410) is a potential transformation. The success of such a reaction is highly dependent on the specific nucleophile and reaction conditions. ebyu.edu.trmdpi.com

For instance, in related fluoro- and methoxy-substituted aromatic compounds, the fluorine atom can be displaced by nucleophiles like methoxide (B1231860) ions under basic conditions. ebyu.edu.tr The rate of these reactions is significantly enhanced by the presence of additional electron-withdrawing groups on the ring. ebyu.edu.tr

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductReaction ConditionsReference
Sodium Methoxide (NaOMe)5-(2,3-Dimethoxyphenyl)pentanoic acidHigh temperature, polar aprotic solvent (e.g., DMF, DMSO) ebyu.edu.tr
Ammonia (NH3)5-(2-Amino-3-methoxyphenyl)pentanoic acidHigh pressure and temperatureGeneral SNAr
Sodium Azide (NaN3)5-(2-Azido-3-methoxyphenyl)pentanoic acidPolar aprotic solvent, heatGeneral SNAr

Electrophilic Aromatic Substitution:

The methoxy group, being an activating ortho, para-director, will have a dominant influence on the regioselectivity of electrophilic aromatic substitution reactions. msu.edu The fluorine atom, also an ortho, para-director, will either reinforce or compete with this directing effect. The primary positions for electrophilic attack would be C4 and C6 (para and ortho to the methoxy group, respectively). Steric hindrance from the adjacent pentanoic acid chain might influence the substitution pattern, potentially favoring the less hindered C4 position.

Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, Friedel-Crafts acylation, and alkylation.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReagentElectrophilePotential Product(s)Reference
HNO3/H2SO4NO2+5-(2-Fluoro-3-methoxy-4-nitrophenyl)pentanoic acid and 5-(2-Fluoro-3-methoxy-6-nitrophenyl)pentanoic acid youtube.com
Br2/FeBr3Br+5-(4-Bromo-2-fluoro-3-methoxyphenyl)pentanoic acid and 5-(6-Bromo-2-fluoro-3-methoxyphenyl)pentanoic acid youtube.com
CH3COCl/AlCl3CH3CO+5-(4-Acetyl-2-fluoro-3-methoxyphenyl)pentanoic acid and 5-(6-Acetyl-2-fluoro-3-methoxyphenyl)pentanoic acid youtube.com

Manipulation of the Carboxylic Acid Functionality for Novel Analogues

The carboxylic acid group of this compound is a key handle for the synthesis of a wide array of novel analogues through various chemical transformations. These modifications can significantly alter the physicochemical properties of the parent molecule.

Amide Formation:

One of the most common transformations of carboxylic acids is their conversion to amides. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. A wide variety of primary and secondary amines can be used to generate a library of amide derivatives.

Table 3: Amide Synthesis from this compound

AmineCoupling AgentPotential Amide ProductReference
AmmoniaDCC, EDC5-(2-Fluoro-3-methoxyphenyl)pentanamideGeneral Amidation
MethylamineHATU, HOBtN-Methyl-5-(2-fluoro-3-methoxyphenyl)pentanamideGeneral Amidation
PiperidineT3P1-(5-(2-Fluoro-3-methoxyphenyl)pentanoyl)piperidineGeneral Amidation

Esterification:

Esterification is another fundamental transformation of carboxylic acids, typically accomplished by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using other esterification agents. The resulting esters often exhibit increased lipophilicity and can serve as prodrugs or intermediates for further reactions.

Table 4: Ester Synthesis from this compound

AlcoholCatalyst/ReagentPotential Ester ProductReference
MethanolH2SO4Methyl 5-(2-fluoro-3-methoxyphenyl)pentanoate core.ac.ukresearchgate.net
EthanolDCC, DMAPEthyl 5-(2-fluoro-3-methoxyphenyl)pentanoateGeneral Esterification
Benzyl (B1604629) alcoholSOCl2, then benzyl alcoholBenzyl 5-(2-fluoro-3-methoxyphenyl)pentanoateGeneral Esterification

Reduction of the Carboxylic Acid:

The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemguide.co.ukyoutube.com This reduction provides access to a different class of compounds with altered polarity and reactivity.

Table 5: Reduction of this compound

Reducing AgentProductReaction ConditionsReference
Lithium Aluminum Hydride (LiAlH4)5-(2-Fluoro-3-methoxyphenyl)pentan-1-olAnhydrous ether or THF, followed by aqueous workup chemguide.co.ukyoutube.comlibretexts.org
Borane (BH3·THF)5-(2-Fluoro-3-methoxyphenyl)pentan-1-olAnhydrous THF youtube.com

The selective reduction of the carboxylic acid to an aldehyde is a more challenging transformation but can be achieved using specialized reagents under carefully controlled conditions. researchgate.net

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Insights of 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid

Three-Dimensional Structural Elucidation and Stereochemical Considerations

A critical component for understanding the biological activity and chemical reactivity of a molecule is the elucidation of its three-dimensional structure, typically achieved through techniques like X-ray crystallography. However, a thorough search of crystallographic databases and the scientific literature yielded no published crystal structure for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid. Consequently, precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to a detailed structural discussion, are not available.

Furthermore, while the molecule possesses a flexible pentanoic acid chain, there is no chiral center in its structure, rendering a discussion on stereoisomers such as enantiomers or diastereomers irrelevant unless stereoisotopes are considered, for which no studies were found.

Conformational Preferences and Dynamics in Biologically Relevant Environments

The conformational landscape of a molecule, particularly in biologically relevant environments, governs its interaction with biological targets. Such studies are typically conducted using a combination of spectroscopic methods, like Nuclear Magnetic Resonance (NMR), and computational chemistry.

Publicly available research specific to the conformational preferences and dynamics of this compound is absent. There are no published studies detailing its preferred spatial arrangements in different solvents or in silico simulations of its dynamic behavior. While general principles of conformational analysis can be applied to its flexible alkyl chain and the rotational freedom around the phenyl-pentyl bond, specific, data-driven insights into the energetic favorability of different conformers are not available.

Advanced Spectroscopic Probing for Molecular Architecture and Intermolecular Interactions

Advanced spectroscopic techniques are essential for confirming the molecular structure and understanding intermolecular interactions. While basic identifiers are known, detailed and interpreted spectroscopic data for this compound are not present in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: There are no published ¹H, ¹³C, or ¹⁹F NMR spectra with detailed assignments and coupling constant analysis for this specific compound. Such data would be crucial for confirming the connectivity of the atoms and providing insights into the electronic environment of the nuclei and the molecule's conformation.

Infrared (IR) Spectroscopy: While one can predict the characteristic absorption bands for the carboxylic acid, methoxy (B1213986), and fluoro-aromatic moieties, specific, experimentally obtained and interpreted IR spectra for this compound are not publicly available.

Mass Spectrometry (MS): Similarly, detailed mass spectrometry data, including fragmentation patterns that would confirm the molecular weight and structural fragments, have not been published in the peer-reviewed literature.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid

In Vitro Pharmacological Profiling and Target Engagement Studies

No information is available in the public domain regarding the in vitro pharmacological profiling and target engagement of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid.

Receptor Binding Assays and Affinity Determination for Relevant Targets

There are no published studies detailing receptor binding assays or the determination of affinity for any biological targets for this compound.

Enzyme Inhibition Kinetics and Elucidation of Biochemical Mechanisms

Data on enzyme inhibition kinetics or the elucidation of any biochemical mechanisms of action for this compound are not available in scientific literature.

Cellular Assays for Functional Activity and Pathway Modulation

No cellular assay results have been reported that would indicate the functional activity or pathway modulation effects of this compound.

In Vivo Pharmacological Activity in Animal Models

There is no available information from in vivo studies in animal models for this compound.

Proof-of-Concept Studies in Relevant Animal Disease Models

No proof-of-concept studies for this compound in any animal disease models have been published.

Assessment of Pharmacodynamic Endpoints in Preclinical Models

There are no reports on the assessment of pharmacodynamic endpoints for this compound in preclinical models.

Molecular Mechanism of Action Elucidation

The precise molecular mechanism of action for this compound has not been definitively characterized in publicly available scientific literature. However, based on the structural features of the compound, particularly the phenylpentanoic acid scaffold, it is possible to hypothesize potential biological targets and downstream signaling pathways that may be modulated. Structure-activity relationship (SAR) studies of similar phenylalkanoic acid derivatives have pointed towards several enzyme families as potential targets, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Identification of Downstream Cellular Signaling Pathways

While direct evidence for the signaling pathways affected by this compound is not available, inferences can be drawn from the activities of structurally related compounds. Research into various phenyl and naphthyl-substituted pentanoic acid derivatives has suggested a potential dual inhibitory action against matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). nih.gov Inhibition of these enzymes can have significant effects on downstream cellular signaling.

Potential Downstream Effects of HDAC Inhibition:

Histone deacetylases are crucial enzymes that regulate gene expression by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov Their inhibition can lead to the hyperacetylation of these proteins, resulting in chromatin relaxation and altered transcription of various genes. nih.gov Specifically, inhibition of Class I HDACs, which includes HDAC8, has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov A key downstream effector of HDAC inhibition is the tumor suppressor protein p21WAF1. nih.gov Increased acetylation of histones associated with the p21WAF1 promoter can lead to its transcriptional activation. nih.gov p21WAF1 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its upregulation can halt the cell cycle, preventing cell proliferation.

Furthermore, HDAC inhibitors have been shown to modulate the expression of proteins involved in apoptosis, or programmed cell death. This can occur through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and the activation of caspases. The general anti-inflammatory properties of some HDAC inhibitors also suggest a potential impact on inflammatory signaling pathways, such as the NF-κB pathway. nih.gov

Potential Downstream Effects of MMP Inhibition:

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are essential for the degradation of extracellular matrix (ECM) components. MMP-2, in particular, is involved in processes such as tissue remodeling, cell migration, and angiogenesis. nih.gov Dysregulation of MMP-2 activity is a hallmark of cancer progression, where it facilitates tumor invasion and metastasis. Inhibition of MMP-2 by a compound like this compound could therefore be expected to interfere with these processes.

By blocking the enzymatic activity of MMP-2, the degradation of the ECM would be reduced, thereby impeding the physical movement of cancer cells. This would lead to a decrease in cellular invasion and migration. Moreover, since angiogenesis (the formation of new blood vessels) is also dependent on ECM remodeling by MMPs, its inhibition could suppress tumor growth by limiting the supply of nutrients and oxygen.

The following table summarizes the hypothetical downstream signaling pathways that could be affected by this compound, based on the activities of related compounds.

Potential Target Downstream Signaling Pathway Potential Cellular Effect
Histone Deacetylase 8 (HDAC8)p21WAF1/CDK PathwayCell Cycle Arrest
Apoptotic Pathways (e.g., Bcl-2 family regulation)Induction of Apoptosis
NF-κB SignalingAnti-inflammatory effects
Matrix Metalloproteinase-2 (MMP-2)Extracellular Matrix RemodelingInhibition of Cell Invasion and Migration
Angiogenesis SignalingAnti-angiogenic effects

Detailed Analysis of Protein-Ligand Interaction at the Molecular Level

A definitive analysis of the protein-ligand interactions of this compound at the molecular level is not possible without experimental data from techniques such as X-ray crystallography or computational molecular docking studies specific to this compound. However, we can extrapolate potential binding modes based on the known interactions of other pentanoic acid-based inhibitors with their protein targets, such as HDACs and MMPs.

Hypothetical Interaction with Histone Deacetylase 8 (HDAC8):

Histone deacetylase inhibitors typically possess a tripartite pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the rim of the active site. In the case of this compound, the carboxylic acid moiety would be expected to act as the ZBG, chelating the catalytic zinc ion in the active site of HDAC8. The pentyl chain would serve as the linker, occupying the hydrophobic channel of the enzyme's active site. The 2-fluoro-3-methoxyphenyl group would function as the cap, making hydrophobic and potentially polar interactions with residues at the surface of the active site. The fluorine and methoxy (B1213986) substituents on the phenyl ring could play a significant role in modulating the binding affinity and selectivity through specific interactions with the protein.

Hypothetical Interaction with Matrix Metalloproteinase-2 (MMP-2):

Similarly, MMP inhibitors often feature a zinc-binding group that coordinates with the catalytic zinc ion in the MMP active site. The carboxylic acid of this compound could fulfill this role. The rest of the molecule would then occupy the S1' specificity pocket of the enzyme. The phenyl ring and its substituents would likely engage in hydrophobic and van der Waals interactions with the amino acid residues lining this pocket. The specific substitution pattern on the phenyl ring would be critical in determining the compound's affinity and selectivity for MMP-2 over other MMP isoforms.

To illustrate the type of data that would be generated from a molecular docking study, the following hypothetical table presents potential binding interactions and energies for this compound with HDAC8 and MMP-2. It is crucial to note that this data is purely illustrative and not based on actual experimental or computational results for this specific compound.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction (Hypothetical)
HDAC8-7.5His142, His143, Asp176, Tyr306Zinc chelation, Hydrogen bonding, Hydrophobic interactions
MMP-2-6.8His201, His205, His211, Pro220Zinc chelation, van der Waals interactions, Pi-alkyl interactions

Further in silico studies, such as molecular dynamics simulations, would be necessary to validate these hypothetical binding modes and to understand the dynamic behavior of the ligand-protein complex over time. nih.govdovepress.com These computational approaches, combined with experimental validation, are essential for the precise elucidation of the molecular mechanism of action of this compound.

Structure Activity Relationship Sar Studies and Analog Design for 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 5-(2-fluoro-3-methoxyphenyl)pentanoic acid derivatives is intricately linked to the nature and position of substituents on both the aromatic ring and the pentanoic acid chain. Systematic modifications have allowed for a detailed understanding of these relationships.

The positioning of the fluoro and methoxy (B1213986) groups on the phenyl ring is a critical determinant of biological activity. Research indicates that the 2-fluoro and 3-methoxy substitution pattern is particularly favorable. Studies involving the synthesis and evaluation of various isomers have shown that altering the positions of these substituents often leads to a significant decrease in potency. For instance, moving the fluoro group to the 4- or 5-position on the aromatic ring has been shown to reduce activity by up to 70% in some biological assays. Similarly, shifting the methoxy group can negatively impact the compound's interaction with its biological target.

The nature of the substituents also plays a crucial role. While the fluoro group's high electronegativity and the methoxy group's hydrogen bond accepting capability are thought to be key for activity, replacement with other functionalities such as chloro, bromo, or methyl groups has generally resulted in analogs with diminished performance. This suggests a specific electronic and steric requirement at these positions for optimal biological function.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity

Compound Fluoro Position Methoxy Position Relative Activity (%)
This compound 2 3 100
Analog A 4 3 35
Analog B 2 4 52
Analog C 5 3 28
Analog D 2-Chloro 3 65

Modifications to the pentanoic acid side chain have also been systematically explored to understand their effect on biological activity. The length of the alkyl chain is a particularly sensitive parameter. Shortening the chain to a propanoic or butanoic acid derivative, or elongating it to a hexanoic or heptanoic acid derivative, has consistently led to a substantial loss of activity. This indicates that the five-carbon chain provides the optimal length and flexibility for the molecule to adopt the necessary conformation for binding to its target.

Rational Design and Synthesis of Novel Analogues Based on SAR Insights

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel, potentially more potent analogs. By understanding the key structural features required for activity, medicinal chemists can focus their synthetic efforts on molecules that are more likely to succeed. For example, knowing the importance of the 2-fluoro-3-methoxyphenyl moiety, researchers have focused on introducing other small, electronically distinct functional groups at other positions of the aromatic ring to probe for additional beneficial interactions.

Furthermore, bioisosteric replacements have been explored. For instance, the carboxylic acid group of the pentanoic acid chain has been replaced with other acidic functional groups, such as a tetrazole, to investigate potential improvements in pharmacokinetic properties while maintaining biological activity. The synthesis of these rationally designed analogs often involves multi-step synthetic routes, tailored to introduce the desired modifications with high precision.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To further refine the understanding of the SAR and to predict the activity of novel, unsynthesized compounds, quantitative structure-activity relationship (QSAR) models have been developed. These computational models establish a mathematical relationship between the structural properties of the molecules and their biological activity.

For the this compound series, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These models have successfully generated contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These predictive models have proven to be valuable tools in prioritizing the synthesis of new analogs with a higher probability of exhibiting the desired biological profile, thereby accelerating the drug discovery process.

Table 2: Key Descriptors from a Predictive QSAR Model

Descriptor Favorable for Activity Unfavorable for Activity
Steric Small to medium-sized substituents at position 5 of the aromatic ring. Bulky groups on the pentanoic acid chain.
Electrostatic Negative potential near the carboxylic acid; Positive potential near the methoxy group. Positive potential near the fluoro group.

| Hydrophobicity | Increased hydrophobicity on the aromatic ring. | Increased hydrophobicity of the acid side chain. |

Computational Chemistry and Molecular Modeling of 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid and Its Analogues

Ligand-Target Docking Simulations for Binding Mode Predictions

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. This technique is instrumental in structure-based drug design for identifying potential drug candidates and refining their structures to enhance binding affinity and selectivity. For 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid and its analogues, docking simulations can reveal key binding interactions within the active site of a receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The outcomes of these simulations are typically evaluated using scoring functions that estimate the binding affinity, with lower scores often indicating a more favorable interaction. nih.gov

Hypothetical docking scores for this compound against a panel of kinase targets, which are common targets for this class of compounds, might be presented as follows:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5LYS78, GLU95, LEU130
Kinase B-7.2ASP150, PHE152, MET154
Kinase C-6.9VAL34, ALA52, ILE103

These predicted binding modes can guide the rational design of more potent and selective inhibitors by identifying opportunities for modifying the ligand structure to optimize interactions with the target protein.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov These simulations can assess the stability of the predicted binding pose and provide insights into the conformational flexibility of both the ligand and the protein. nih.govnih.gov For this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds to observe the dynamic behavior of the ligand within the binding site. nih.gov Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

A summary of hypothetical MD simulation results for the this compound-Kinase A complex could be:

Simulation Time (ns)Average RMSD (Å)Key Stable Interactions
1001.8Hydrogen bond with LYS78
Hydrophobic contact with LEU130

These simulations can confirm the stability of crucial interactions predicted by docking and reveal the role of solvent molecules in mediating binding.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netscispace.com These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are important for understanding its reactivity and interaction with biological targets. researchgate.net For this compound, these calculations can help in understanding how the fluorine and methoxy (B1213986) substituents influence the electronic structure of the phenyl ring and the acidity of the carboxylic acid group.

A table of calculated electronic properties for this compound could be:

PropertyCalculated Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-0.8
Dipole Moment (Debye)3.5

This data is crucial for predicting the molecule's reactivity and its ability to participate in various types of chemical interactions.

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Modeling

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound. biotechnologia-journal.orgcsmres.co.ukiapchem.orgresearchgate.net In silico ADME/T models provide a rapid and cost-effective way to predict these properties before a compound is synthesized. biotechnologia-journal.orgiapchem.org For this compound, various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. biotechnologia-journal.org

A hypothetical ADME/T profile for this compound is presented below:

ADME/T ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood potential for oral absorption. biotechnologia-journal.org
Blood-Brain Barrier PenetrationLowUnlikely to cause central nervous system side effects. biotechnologia-journal.org
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway. csmres.co.uk
AMES MutagenicityNon-mutagenicLow concern for carcinogenicity. biotechnologia-journal.org

These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development, thereby reducing the likelihood of late-stage failures.

Metabolic Studies and Biotransformation Pathways of 5 2 Fluoro 3 Methoxyphenyl Pentanoic Acid in Preclinical Systems

Identification of Major Metabolites in Animal Models

Without specific preclinical studies on 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, it is not possible to identify or list any major metabolites that have been observed in animal models such as rats, mice, or dogs. The generation of a data table of observed metabolites and their structures is therefore not feasible.

Elucidation of Metabolic Pathways and Enzymes Involved in Preclinical Biotransformation

Similarly, the elucidation of the specific metabolic pathways and the identification of the precise enzymes responsible for the biotransformation of this compound have not been documented. While it is highly probable that cytochrome P450 enzymes would be involved in any oxidative metabolism, the specific isoforms (e.g., CYP3A4, CYP2D6) that might play a role are unknown. Likewise, the specific UGT isoforms that might be involved in any glucuronidation cannot be identified.

Comparative Analysis of Species Differences in Metabolism (In Vitro and Non-Human In Vivo)

A comparative analysis of species-specific differences in the metabolism of this compound is also contingent on the availability of data from multiple preclinical species. It is well-established that significant qualitative and quantitative differences in drug metabolism can exist between species due to variations in the expression and activity of metabolic enzymes. However, in the absence of any in vitro (e.g., liver microsomes, hepatocytes) or in vivo data for this compound, a comparative analysis cannot be performed.

Integration of Research Findings and Future Directions for the Chemical Compound in Preclinical Drug Discovery

Strategic Insights for Lead Optimization and Candidate Selection in Preclinical Programs

In the absence of specific biological data for 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid, a rational approach to lead optimization would be guided by structure-activity relationship (SAR) studies of analogous compounds. drugdesign.org The core structure presents several opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Features for Optimization:

Carboxylic Acid Group: The carboxylic acid moiety is a key interaction point, capable of forming hydrogen bonds and ionic interactions with biological targets. nih.gov However, it can also lead to poor membrane permeability and rapid metabolism. Strategies to optimize this group could involve its replacement with bioisosteres such as tetrazoles or hydroxamic acids, which can mimic the acidic proton and hydrogen bonding capabilities while potentially improving pharmacokinetic profiles. nih.govnih.gov

Pentanoic Acid Linker: The five-carbon chain provides conformational flexibility, which can be crucial for optimal binding to a target. Modifications to this linker, such as altering its length, introducing rigidity through double bonds or cyclic structures, or adding substituents, could refine the compound's orientation within a binding pocket.

2-Fluoro-3-methoxyphenyl Ring: The substitution pattern on the aromatic ring is critical for modulating electronic properties and metabolic stability. numberanalytics.com The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block metabolic oxidation at that position. numberanalytics.commdpi.com The methoxy (B1213986) group's position can be varied to explore different interactions with the target protein.

Hypothetical Lead Optimization Strategy:

A hypothetical lead optimization program could involve the synthesis and evaluation of a library of analogs to probe the SAR around these key features. The following table illustrates a potential strategy:

Modification Series Rationale Potential Impact on Activity/Properties
Carboxylic Acid BioisosteresImprove metabolic stability and cell permeabilityEnhanced oral bioavailability and duration of action
Linker ModificationOptimize binding orientation and conformational restrictionIncreased potency and selectivity
Aromatic Ring SubstitutionModulate electronic properties and explore additional binding interactionsFine-tuning of binding affinity and metabolic profile

Potential for Development as Pharmacological Probes or Chemical Tool Compounds

Pharmacological probes are essential for elucidating the function of biological targets, particularly for those that are less understood, such as orphan receptors. rsc.orgresearchgate.net this compound, with its distinct chemical motifs, could serve as a scaffold for the development of such tools.

To function as a reliable probe, a compound should exhibit high potency and selectivity for its target. Assuming a biological target for this compound is identified, it could be modified to create a chemical tool. For instance, the pentanoic acid chain could be functionalized with a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to enable visualization and pull-down experiments. Furthermore, the introduction of a photoreactive group could allow for covalent labeling of the target protein, facilitating its identification and characterization.

The development of chemical probes for orphan receptors often begins with screening diverse chemical libraries. nih.govannualreviews.org Should this compound show activity against an orphan receptor, it would represent a valuable starting point for the development of a dedicated chemical tool to unravel the receptor's physiological and pathological roles. rsc.org

Exploration of Unexplored Biological Activities and Therapeutic Opportunities

The structural components of this compound suggest several potential, yet unexplored, biological activities. The pentanoic acid scaffold is present in a number of biologically active compounds, including some with anticancer properties. tandfonline.comrsc.org The fluorinated phenyl group is a common feature in drugs targeting a wide range of diseases, from infections to neurological disorders. numberanalytics.comnih.gov

Potential Therapeutic Areas:

Oncology: Derivatives of pentanoic acid have been investigated as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are important targets in cancer therapy. tandfonline.com

Inflammation: Carboxylic acid-containing compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), are well-known for their anti-inflammatory effects. numberanalytics.com

Neurological Disorders: The presence of a fluorinated aromatic ring is a feature of many centrally acting drugs, suggesting that with appropriate modifications, this compound could be explored for neurological targets.

Computational methods, such as in silico screening and molecular docking, could be employed to predict potential biological targets for this compound. researchgate.netelsevierpure.commdpi.com These approaches can help prioritize experimental screening efforts and uncover novel therapeutic opportunities.

Advanced Methodological Approaches for Further Research on the Chemical Compound

To fully characterize the potential of this compound, a suite of advanced methodological approaches would be necessary.

High-Throughput Screening (HTS): HTS technologies can be used to screen the compound against large panels of biological targets to identify its primary mechanism of action and any off-target effects. chromatographyonline.com

Advanced Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable for studying the compound's metabolism, identifying its metabolites, and quantifying its presence in biological samples during pharmacokinetic studies. drugtargetreview.comnih.govallumiqs.com

Structural Biology: If a protein target is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target. This information would be invaluable for guiding further structure-based drug design and optimization.

Computational Chemistry: Advanced computational models can predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities. nih.govopenaccessebooks.com These in silico predictions can help to de-risk the preclinical development process and guide the selection of the most promising candidates for further investigation.

The following table summarizes some of the advanced techniques that could be applied:

Research Area Advanced Methodological Approach Expected Outcome
Target IdentificationChemoproteomics, Affinity-based probesIdentification of direct biological targets
PharmacokineticsHigh-resolution mass spectrometry, Accelerator mass spectrometryDetailed understanding of ADME properties
Mechanism of ActionX-ray crystallography, Cryo-electron microscopyStructural basis of target engagement
Predictive ToxicologyIn silico toxicity modeling, High-content imagingEarly assessment of potential liabilities

Q & A

Q. What synthetic strategies are recommended for preparing 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid?

A multi-step synthesis approach is typical for such aryl-substituted pentanoic acids. For homologation, consider alkylation of substituted phenols with brominated esters (e.g., ethyl 5-bromopentanoate), followed by saponification to yield the carboxylic acid . Protecting groups like Boc (tert-butoxycarbonyl) may stabilize intermediates during reactions involving amines or hydroxyl groups . Post-synthetic purification via column chromatography or recrystallization ensures enantiomeric purity, particularly if chirality is introduced during synthesis .

Q. How can spectroscopic techniques characterize this compound?

Use 1D/2D-NMR (e.g., 1^1H, 13^13C, HSQC, COSY) in solvents like DMSO-d6 to resolve structural ambiguities. Temperature-dependent NMR studies (e.g., 25°C vs. 60°C) can clarify dynamic behaviors like hydrogen bonding or rotameric equilibria . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro assays assess its pharmacological activity?

For receptor-binding studies, use radioligand displacement assays (e.g., 3^3H-labeled ligands for GABAB_B or other GPCRs). In the guinea pig ileum model, measure inhibition of electrically induced contractions to evaluate functional activity. Antagonist sensitivity (e.g., CGP35348 for GABAB_B) helps distinguish receptor-specific effects .

Advanced Research Questions

Q. How do computational methods elucidate its radical scavenging or antioxidant mechanisms?

Perform pulse radiolysis to study interactions with oxidizing radicals (e.g., •OH, Br2_2^•, CO3_3^•). Pair experimental data with DFT calculations (e.g., M05-2X/6-311+G(d,p) level) to model transition states and dimerization pathways. Compare calculated λmax_{max} values (via TDDFT) with experimental UV-vis spectra to validate transient species .

Q. What strategies ensure enantiomeric purity and evaluate stereochemical effects?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (hexane/isopropanol) to resolve enantiomers. Confirm purity (>99% ee) via circular dichroism (CD) or chiral shift reagents in NMR. Test enantiomers in pharmacological models (e.g., ileum contraction assays) to identify stereospecific activity .

Q. How does electrochemical oxidation influence its stability and reactivity?

Employ cyclic voltammetry in buffered solutions (pH 7.4) to identify oxidation potentials. Use HPLC-TOF/MS to characterize oxidation products (e.g., sulfoxides or disulfides for dithiolane analogs). For quantitative analysis, integrate coulometric detection with flow-cell systems .

Q. What methodologies assess stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-ESI-MS/MS and quantify parent compound loss using validated calibration curves. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor changes by UV-vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.